C.I. Mordant Red 7

描述

C.I. Mordant Red 7 is a synthetic dye that belongs to the azo dye family. It is commonly used in the textile industry to dye cotton, wool, and silk. The dye is also used in the paper and leather industries. It is known for its complex chemical structure and exhibits biological activity. The dye appears as a blue light red powder .

Synthesis Analysis

The synthesis of C.I. Mordant Red 7 involves the reaction of amino-2-naphthol-4-sulfonic acid with 3-methyl-phenyl-5-pyrazolone through a process known as diazotisation/azo coupling .

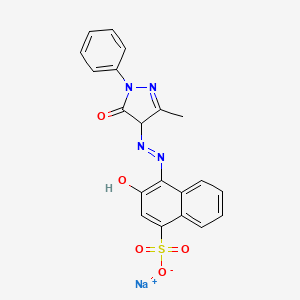

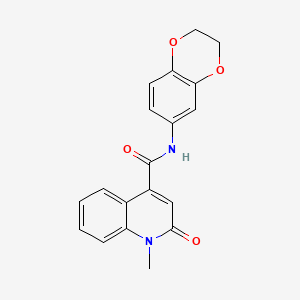

Molecular Structure Analysis

The molecular structure of C.I. Mordant Red 7 is complex, involving multiple functional groups. The structure of the dye has been studied using computational chemistry methods .

Chemical Reactions Analysis

C.I. Mordant Red 7, like other mordant dyes, forms a stable co-ordination compound with chromium or with the fiber, thereby improving light and wet fastness . The complex formation is accompanied by a bathochromic shift of the color and the hue may change from red to blue .

Physical And Chemical Properties Analysis

C.I. Mordant Red 7 is soluble in water and slightly soluble in ethanol and acetone . Its aqueous solution is yellow to brownish red . When diluted sulfuric acid is added, it turns into red and orange; concentrated caustic soda turns it into brilliant red .

科学研究应用

与蛋白质的相互作用:类似染料C.I. Mordant Red 3已被研究其与牛血清白蛋白的相互作用。利用荧光和紫外-可见吸收光谱,研究发现C.I. Mordant Red 3与血清形成复合物,表明在研究蛋白质-染料相互作用方面具有潜在应用(Ding et al., 2009)。

在硅胶支撑物上的吸附:对C.I. Mordant Red 3在硅表面(未改性和改性氨基硅烷)的吸附效率进行了表征。这项研究对于了解该染料在开发混合颜料和探索其吸附性能方面的应用具有重要意义(Jesionowski et al., 2011)。

超临界处理中的羊毛染色:探讨了在染色纺织纤维时使用超临界流体作为溶剂,包括使用类似于C.I. Mordant Red 11(类似于Red 7)的螯合染料染色羊毛纤维。这项研究提出了在纺织工业中的潜在应用,特别是在开发环保染色工艺方面(Güzel & Akgerman, 2000)。

在天然沉积物上的吸附行为:研究了染料的吸附行为,包括类似于Mordant Red 7的C.I. Mordant Black 11在天然沉积物上的吸附行为。这项研究为这些染料的环境影响以及它们与天然沉积物的相互作用提供了见解(Liu et al., 2001)。

与表面活性剂的相互作用:研究了类似染料C.I. Mordant Black 11与阳离子和阴离子表面活性剂的相互作用,揭示了染料性质的显著变化。这项研究可以为各行业中新材料和新工艺的开发提供信息(Bielska et al., 2009)。

作用机制

Target of Action

C.I. Mordant Red 7, also known as Chrome Fast Red B, is primarily used as a dye in the textile industry . Its primary targets are the fibers of textiles, notably when using aluminum ions (Al 3+) . The dye forms a complex with these fibers, which enhances the color intensity and fastness properties .

Mode of Action

The mode of action of C.I. Mordant Red 7 involves the formation of a dye-metal complex on fibers . This is achieved through a process known as “mordanting”, where the dye forms covalent or coordinate bonds with the metal ions present in the fibers . This process increases the retention of the dye on the fibers, making the application of the dye more effective .

Biochemical Pathways

While CIThe dye forms a complex with the fibers, altering their chemical structure and resulting in a change in color .

Pharmacokinetics

As a textile dye, the pharmacokinetics of CIIts adme (absorption, distribution, metabolism, and excretion) properties in the context of textile dyeing involve the absorption of the dye by the fibers, its distribution throughout the textile, and its retention within the fibers .

Result of Action

The primary result of the action of C.I. Mordant Red 7 is the coloration of textiles. The dye-metal complex that forms on the fibers results in more intense colors and an enhanced set of fastness properties (stability under end-use conditions) compared with the parent (uncomplexed) dye .

Action Environment

The action, efficacy, and stability of C.I. Mordant Red 7 can be influenced by various environmental factors. These include the pH of the dyeing solution, the temperature at which the dyeing process is carried out, and the presence of other chemicals in the dye bath . Additionally, the type of fiber and the presence of metal ions can also affect the dye’s action .

安全和危害

未来方向

Despite its wide usage, the disadvantages of C.I. Mordant Red 7 and other chrome dyes include long dyeing times, potentially high level of fiber damage, severe changes in color during chroming, difficulties in correction of faulty dyeing, and chromium residues in the effluent . These challenges may eventually lead to ceasing the use of chrome dye in the near future .

属性

IUPAC Name |

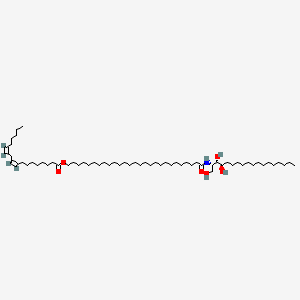

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSFKBGHBCHTOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883997 | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Eriochrome Red B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

C.I. Mordant Red 7 | |

CAS RN |

3618-63-1 | |

| Record name | C.I. 18760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

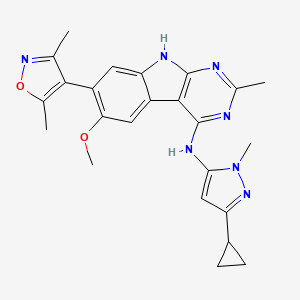

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)